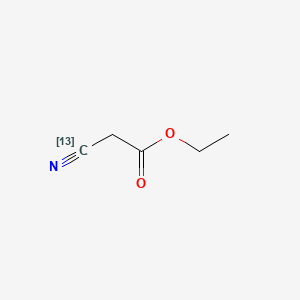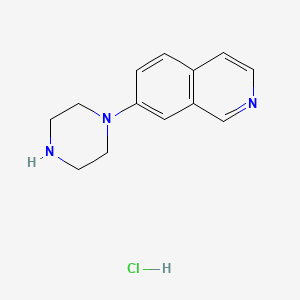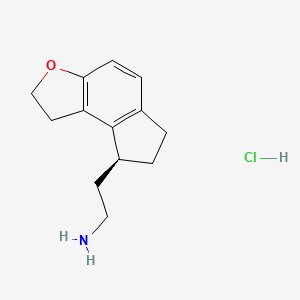
7-Bromo Darifenacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Selectivity and Efficacy in Overactive Bladder Treatment
7-Bromo Darifenacin, as a derivative of Darifenacin, shares its primary application in the treatment of overactive bladder (OAB) due to its selective antagonistic effect on muscarinic M3 receptors. Studies demonstrate that Darifenacin effectively reduces symptoms of OAB, including urinary urgency, incontinence, and frequency, by targeting bladder smooth muscle without significant effects on other muscarinic receptor subtypes, thus minimizing side effects like dry mouth and constipation typically associated with non-selective antimuscarinics (Chapple et al., 2005), (Hill et al., 2006).
Cognitive and Central Nervous System Safety
Investigations into Darifenacin's impact on cognitive functions and its safety profile with regard to the central nervous system (CNS) reveal minimal adverse effects. This is attributed to its M3 selectivity, which reduces the likelihood of crossing the blood-brain barrier and interacting with CNS muscarinic receptors. Studies have shown that Darifenacin does not significantly impair cognitive functions, including memory and alertness, even in elderly populations, which is a crucial consideration for therapeutic applications in older patients with OAB (Kay et al., 2006), (Lipton et al., 2005).
Cardiovascular Safety Profile
Research also delves into the cardiovascular safety of Darifenacin, especially its effects on heart rate and QT intervals. The findings suggest that Darifenacin, owing to its receptor selectivity, has a minimal impact on heart rate and does not significantly prolong the QT/QTc interval, making it a safer option for patients with cardiovascular concerns (Olshansky et al., 2008), (Serra et al., 2005).
Impact on Quality of Life
Further investigations highlight the positive impact of Darifenacin on the quality of life (QoL) for patients with OAB. The improvement in OAB symptoms leads to significant enhancements in patients' daily lives, social interactions, and psychological well-being. These improvements are sustained over long-term treatment, underlining Darifenacin's role in enhancing the overall QoL for individuals with OAB (Hill et al., 2007).
Mechanism of Action
Target of Action
7-Bromo Darifenacin, like its parent compound Darifenacin, is a selective antagonist of the M3 muscarinic (cholinergic) receptor subtype . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound works by blocking the M3 muscarinic acetylcholine receptors, which are responsible for bladder muscle contractions . This blockade reduces the urgency to urinate .
Biochemical Pathways
It is known that the drug’s primary action is to block m3 muscarinic acetylcholine receptors, thereby inhibiting bladder muscle contractions . This leads to a reduction in the symptoms of bladder irritability and overactivity, such as urge incontinence, urgency, and frequency .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Darifenacin. After oral administration, peak plasma concentrations of Darifenacin are achieved approximately 7 hours post-dose . The absolute bioavailability of Darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6% , respectively . Darifenacin is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Result of Action
The primary result of this compound’s action is a reduction in the symptoms of bladder irritability and overactivity, such as urge incontinence, urgency, and frequency . By blocking the M3 muscarinic acetylcholine receptors, the drug inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir, nelfinavir, clarithromycin, nefazodone) can increase the plasma concentrations of Darifenacin .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 7-Bromo Darifenacin can be achieved through a multi-step process involving several reactions. The key steps involve the protection of the amine group, the bromination of the aromatic ring, and the deprotection of the amine group.", "Starting Materials": [ "Darifenacin", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protect the amine group of Darifenacin by reacting it with acetic anhydride and triethylamine to form the corresponding acetamide derivative.", "Brominate the protected Darifenacin using bromine and sodium bicarbonate in a mixture of methanol and diethyl ether to form 7-Bromo Darifenacin acetamide.", "Deprotect the amine group of 7-Bromo Darifenacin acetamide by treating it with hydrochloric acid to obtain 7-Bromo Darifenacin.", "Purify the product by recrystallization from a suitable solvent such as methanol or ethanol.", "Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
1391080-43-5 |
Molecular Formula |
C28H29BrN2O2 |
Molecular Weight |
505.456 |
IUPAC Name |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
InChI Key |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
synonyms |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)





![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)


